molecular formula C19H20N4OS2 B2529186 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide CAS No. 1105216-23-6

1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No. B2529186
M. Wt: 384.52
InChI Key: YYFAMAGEOGSKSB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Scientific Research Applications

Synthesis and Anticancer Activity : Research has demonstrated the synthesis of various piperazine and piperidine derivatives, indicating a broad interest in these structures for their potential biological activities, including anticancer properties. For instance, Kumar et al. (2013) explored the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, suggesting that such structures can be promising in the development of new anticancer agents (Kumar, Roy, & Sondhi, 2013).

Antimicrobial and Antioxidant Activities : The design and synthesis of new compounds with potential antimicrobial and antioxidant activities have been a significant focus. Flefel et al. (2018) discussed the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Analgesic and Antiparkinsonian Activities : The exploration of substituted pyridine derivatives for their pharmacological activities has yielded compounds with promising analgesic and antiparkinsonian effects, comparable to reference drugs like Valdecoxib and Benzatropine. This demonstrates the potential therapeutic applications of such chemical structures in treating various conditions (Amr, Maigali, & Abdulla, 2008).

Anti-Tuberculosis Activity : The development of new antimicrobial agents, particularly against tuberculosis, remains a critical research area. The synthesis and evaluation of novel compounds for their efficacy against Mycobacterium tuberculosis highlight the ongoing efforts to find more effective treatments for this global health challenge. Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, indicating the potential of such compounds in anti-tuberculosis drug development (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(thiophen-2-ylmethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFAMAGEOGSKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

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